2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiazolidinones and thiadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with 5-methyl-1,3,4-thiadiazol-2-amine under appropriate conditions to form the target compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antitumor activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with various molecular targets. The compound can inhibit enzymes such as acetylcholinesterase and aldose reductase, leading to its biological effects. It may also interact with DNA, causing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid: Known for its antitumor activity.
4-(4-methylbenzylidene)-2-phenyl-2-oxazolin-5-one: Exhibits antimicrobial properties.
Uniqueness
2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its dual thiazolidinone and thiadiazole moieties, which contribute to its diverse biological activities. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research .
Properties
CAS No. |
301158-32-7 |
---|---|
Molecular Formula |
C16H14N4O2S3 |
Molecular Weight |
390.5g/mol |
IUPAC Name |
2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H14N4O2S3/c1-9-3-5-11(6-4-9)7-12-14(22)20(16(23)25-12)8-13(21)17-15-19-18-10(2)24-15/h3-7H,8H2,1-2H3,(H,17,19,21)/b12-7- |
InChI Key |
JTMGEZVRTUHVPS-GHXNOFRVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=NN=C(S3)C |
SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=NN=C(S3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=NN=C(S3)C |
Origin of Product |
United States |
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